molecular formula C8H9N3O2 B6588980 3-(5-aminopyridin-2-yl)-1,3-oxazolidin-2-one CAS No. 1354225-20-9

3-(5-aminopyridin-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B6588980
CAS No.: 1354225-20-9
M. Wt: 179.2
InChI Key:
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Description

3-(5-aminopyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone and an aminopyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-aminopyridin-2-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyridine-2-carboxylic acid with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-aminopyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopyridine moiety, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aminopyridine derivatives.

Scientific Research Applications

3-(5-aminopyridin-2-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-aminopyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The oxazolidinone ring can enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-aminopyridin-2-yl)-1,3-oxazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the oxazolidinone ring.

    3-(5-aminopyridin-2-yl)-1,3-thiazolidin-2-one: Contains a thiazolidinone ring instead of an oxazolidinone ring.

    3-(5-aminopyridin-2-yl)-1,3-thiazolidin-2-thione: Features both a thiazolidinone ring and a sulfur atom.

Uniqueness

3-(5-aminopyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its combination of an aminopyridine moiety and an oxazolidinone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1354225-20-9

Molecular Formula

C8H9N3O2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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